molecular formula C9H8N2O B6149674 3-aminoquinolin-4-ol CAS No. 99512-72-8

3-aminoquinolin-4-ol

Cat. No.: B6149674
CAS No.: 99512-72-8
M. Wt: 160.2
InChI Key:
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Description

3-Aminoquinolin-4-ol is a heterocyclic compound with the molecular formula C9H8N2O. It is a derivative of quinoline, a class of compounds known for their diverse biological activities. The structure of this compound consists of a quinoline ring system with an amino group at the 3-position and a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminoquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of suitable aniline precursors. For instance, the Skraup reaction, which uses glycerol and sulfuric acid, can be employed to assemble the quinoline ring system . Another method is the Doebner-Miller synthesis, which utilizes an α,β-unsaturated carbonyl compound like crotonaldehyde .

Industrial Production Methods

Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Aminoquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amino and hydroxyl groups on the quinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced during the reactions .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminoquinolin-4-ol is unique due to the presence of both amino and hydroxyl groups on the quinoline ring, which allows for diverse chemical modifications and potential biological activities. This dual functionality makes it a versatile intermediate in the synthesis of various bioactive compounds .

Properties

CAS No.

99512-72-8

Molecular Formula

C9H8N2O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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